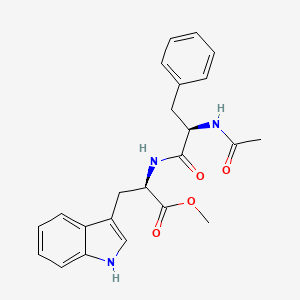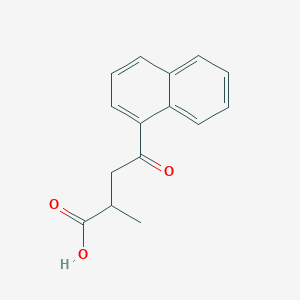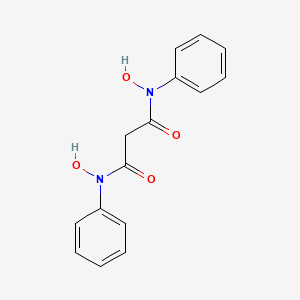
Octyl oct-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl oct-2-ynoate: is an organic compound belonging to the class of esters It is characterized by the presence of an octyl group attached to an oct-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl oct-2-ynoate can be synthesized through the esterification of oct-2-ynoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl oct-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the oct-2-ynoate moiety to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Chemistry: Octyl oct-2-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes .
Medicine: Its ester functional group can be modified to enhance the pharmacokinetic properties of therapeutic agents .
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique chemical properties contribute to the development of products with desirable sensory attributes .
Mécanisme D'action
The mechanism of action of octyl oct-2-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active oct-2-ynoic acid, which can then participate in various biochemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modulate different biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Methyl oct-2-ynoate: Similar in structure but with a methyl group instead of an octyl group.
Ethyl oct-2-ynoate: Contains an ethyl group and is used in organic synthesis and as a flavoring agent.
Octyl cyanoacrylate: An octyl ester of cyanoacrylic acid, used as a medical adhesive.
Uniqueness: Octyl oct-2-ynoate is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous .
Propriétés
Numéro CAS |
80220-82-2 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
octyl oct-2-ynoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3 |
Clé InChI |
CEJISNXSGFWSLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C#CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

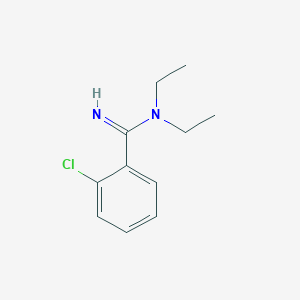
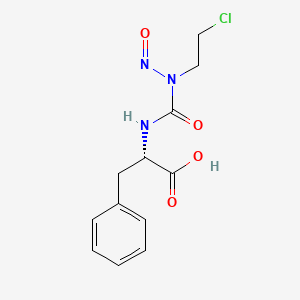
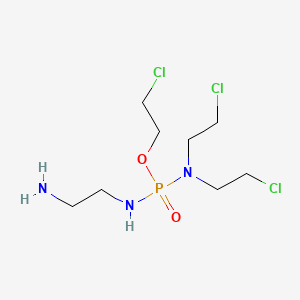
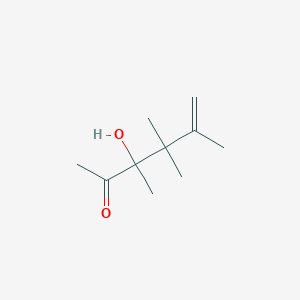
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
